molecular formula C12H17BrN2O4S B12509208 Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate

Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate

Cat. No.: B12509208
M. Wt: 365.25 g/mol
InChI Key: XOHKCICGHIWNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate is a chiral compound featuring a thiazole ring substituted with a bromine atom at the 4-position, a Boc-protected amino group, and a methyl ester moiety. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery. Its molecular formula is C₁₃H₁₉BrN₂O₄, with a molecular weight of 363.21 g/mol (derived from structural analysis of analogous compounds in ).

Properties

Molecular Formula

C12H17BrN2O4S

Molecular Weight

365.25 g/mol

IUPAC Name

methyl 3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H17BrN2O4S/c1-12(2,3)19-11(17)14-7(10(16)18-4)5-9-15-8(13)6-20-9/h6-7H,5H2,1-4H3,(H,14,17)

InChI Key

XOHKCICGHIWNNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc group : A common protecting group in organic synthesis.
  • Thiazole ring : Imparts unique electronic properties that enhance biological activity.
  • Bromine substitution : Known to affect the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties. It acts primarily by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus1 µg/mLInhibition of DNA gyrase
Escherichia coli1 µg/mLInhibition of topoisomerase IV
Pseudomonas aeruginosa16 µg/mLInduction of DNA damage

In a study comparing its efficacy with ciprofloxacin, this compound showed comparable or superior activity against resistant strains, indicating its potential as a novel antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HT29 (Colorectal cancer)5.0Induces apoptosis
MCF-7 (Breast cancer)3.5Cell cycle arrest at G1 phase
U-87 (Glioblastoma)4.0Inhibition of proliferation

The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis through the activation of caspases .

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral pathogens, particularly SARS-CoV-2. It was found to suppress viral replication in vitro through the inhibition of the main protease enzyme.

Virus Inhibition Rate (%) Concentration Tested (µM)
SARS-CoV-275%10 µM

This suggests that this compound could be a candidate for further development as an antiviral agent .

Case Studies

  • Antibacterial Efficacy Study : A comparative study involving this compound and traditional antibiotics showed that the compound maintained bactericidal activity within two hours against E. coli and S. aureus, outperforming some conventional treatments .
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, making it a promising candidate for further cancer therapy research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole/Thiadiazole Derivatives

Compound 1 : 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ()
  • Molecular Formula : C₉H₆BrN₃S₂
  • Molecular Weight : 316.20 g/mol
  • Key Features: Contains a thiadiazole core (1,3,4-thiadiazole) instead of thiazole. Features a brominated benzylideneamino group and a free thiol (-SH) at position 2. Reactivity: The thiol group enhances nucleophilic activity, contrasting with the ester group in the target compound, which is more electrophilic. IR data shows a strong -SH stretch at 2595 cm⁻¹ and C=N imine stretch at 1620 cm⁻¹ .
Parameter Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol
Core Heterocycle Thiazole (5-membered, 1 S, 1 N) Thiadiazole (5-membered, 2 S, 1 N)
Functional Groups Boc-amine, methyl ester Benzylideneimine, thiol
Electrophilicity High (ester, bromothiazole) Moderate (thiol, imine)
Synthetic Utility Peptide coupling, chiral intermediates Metal chelation, antimicrobial agents

Boc-Protected Amino Acid Derivatives

Compound 2 : Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic Acid ()
  • Molecular Formula: C₁₆H₂₃NO₄
  • Molecular Weight : 293.36 g/mol
  • Key Features: Lacks the bromothiazole ring but shares the Boc-protected amino acid backbone. Contains a 4-ethylphenyl side chain instead of bromothiazole. Applications: Used in solid-phase peptide synthesis (SPPS) due to its carboxylic acid group, unlike the methyl ester in the target compound, which requires hydrolysis for further coupling .
Parameter This compound Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic Acid
Side Chain 4-Bromo-2-thiazolyl 4-Ethylphenyl
Protective Groups Boc (amine), methyl ester (carboxyl) Boc (amine), free carboxylic acid
Solubility Lipophilic (ester enhances membrane permeability) Polar (carboxylic acid improves aqueous solubility)
Bioactivity Potential kinase inhibition (bromothiazole motif) Limited (phenyl group offers hydrophobic interactions)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.